1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone
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Description
1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C22H24ClN3O3S2 and its molecular weight is 478.02. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Applications
Azole-Containing Piperazine Derivatives : A series of azole-containing piperazine derivatives, including compounds similar to the specified chemical, were synthesized and showed moderate to significant antibacterial and antifungal activities. This suggests potential applications in treating microbial infections (Gan, Fang, & Zhou, 2010).
Electrochemical Synthesis for Arylthiobenzazoles : Electrochemical oxidation of a related compound led to the synthesis of new arylthiobenzazoles, which could have applications in antimicrobial treatments (Amani & Nematollahi, 2012).
Antiviral Research
Nitroimidazoles Piperazinyl Derivatives : The synthesis of new 5-substituted piperazinyl-4-nitroimidazole derivatives has been linked to anti-HIV activity. This points to potential uses in HIV treatment or prevention (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Antiproliferative Activity in Cancer Research : Novel 4-substituted phenylsulfonyl piperazines with tetrazole moiety showed significant growth inhibitory activity against various cancer cell lines, suggesting a role in cancer therapy (Kommula, Polepalli, Jain, & Murty, 2018).
Antimicrobial Synthesis
Synthesis of Pyridine Derivatives : The synthesis of new pyridine derivatives, structurally related to the specified chemical, displayed varying degrees of antimicrobial activity, hinting at potential applications in antimicrobial drug development (Patel, Agravat, & Shaikh, 2011).
Microwave-Assisted Synthesis : An eco-friendly microwave-assisted synthesis method for benzothiazole-based heterocycles was developed, potentially useful in green chemistry and pharmaceutical research (Said et al., 2020).
Synthesis for Disease Treatment
- Synthesis of Sulfonamide and Amide Derivatives : Sulfonamide and amide derivatives incorporating imidazo[1,2-b]pyridazine moiety were synthesized and exhibited antimicrobial, antifungal, and antimalarial activities, suggesting applications in treating various infectious diseases (Bhatt, Kant, & Singh, 2016).
Properties
IUPAC Name |
1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-ethylsulfonylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S2/c1-3-31(28,29)17-7-5-16(6-8-17)14-19(27)25-10-12-26(13-11-25)22-24-20-15(2)4-9-18(23)21(20)30-22/h4-9H,3,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKGKSHSHMJOMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.